6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile
Description
Properties
CAS No. |
89638-36-8 |
|---|---|
Molecular Formula |
C17H13N3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
6,7-dimethyl-4-phenylquinazoline-8-carbonitrile |
InChI |
InChI=1S/C17H13N3/c1-11-8-14-16(13-6-4-3-5-7-13)19-10-20-17(14)15(9-18)12(11)2/h3-8,10H,1-2H3 |
InChI Key |
CYAJMMSDAIRRIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1C)C#N)N=CN=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile typically involves the condensation of appropriate aniline derivatives with formamide or formic acid, followed by cyclization. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid
Under alkaline conditions, the nitrile group undergoes hydrolysis to form a carboxylic acid derivative. This mirrors methods used for similar quinazoline-4-carboxylic acids (e.g., HCl-mediated acidification of sodium salts) .
Example Reaction:
Reduction to Primary Amine
Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the nitrile to a primary amine, enabling further functionalization (e.g., amide coupling) .
Example Reaction:
Electrophilic Aromatic Substitution (EAS)
The quinazoline ring undergoes EAS at activated positions (C-5 or C-2), influenced by electron-donating methyl groups and the electron-withdrawing nitrile.
Nitration
Nitration introduces a nitro group at C-5, guided by the nitrile’s meta-directing effect .
Example Reaction:
Halogenation
Bromination or chlorination occurs at C-2 or C-5 under Lewis acid catalysis (e.g., FeBr₃) .
Example Reaction:
Heterocycle Formation via Cyclization
The nitrile group participates in cycloadditions or intramolecular cyclizations to form fused heterocycles.
Triazole Formation
Reaction with sodium azide and subsequent Huisgen cyclization yields triazoloquinazoline derivatives .
Example Reaction:
Nucleophilic Substitution at the Quinazoline Core
The C-2 and C-4 positions are reactive toward nucleophiles (e.g., amines, alkoxides) under catalytic conditions .
Example Reaction with Piperidine:
Catalytic Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings enable aryl group introduction at halogenated positions (e.g., post-bromination) .
Example Reaction:
Scientific Research Applications
Chemical Synthesis and Coordination Chemistry
Building Block in Synthesis
6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile serves as a significant building block in the synthesis of more complex molecules. Its structure allows for various chemical modifications, making it useful for creating derivatives with specific properties. Researchers utilize it as a precursor in the synthesis of other quinazoline derivatives that may exhibit enhanced biological activities or novel functionalities.
Ligand in Coordination Chemistry
This compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are valuable for catalysis and material science applications. The ability of 6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile to coordinate with metal ions can lead to the development of new materials with tailored properties.
Biological Applications
Antitumor Activity
Research has indicated that 6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile possesses significant antitumor activity. Studies demonstrate its ability to inhibit the proliferation of various cancer cell lines. For example, it has been shown to affect human cervix carcinoma cells (HeLa) and colorectal adenocarcinoma (HT-29), indicating its potential as a therapeutic agent in cancer treatment .
Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. It may inhibit certain enzyme activities or block signaling pathways that are crucial for tumor growth and survival . Understanding these mechanisms is vital for the development of effective therapeutic strategies.
Industrial Applications
Pharmaceutical Development
In the pharmaceutical industry, 6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile is explored as an intermediate in the synthesis of various drugs. Its unique chemical properties make it suitable for developing new therapeutic agents aimed at treating a range of diseases, including cancer and hypertension .
Material Science
Beyond medicinal applications, this compound is also being investigated for its potential use in developing new materials. Its chemical structure can contribute to creating polymers or other materials with specific characteristics desirable in various industrial applications.
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity or block receptor signaling pathways, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Implications of Structural Differences
In contrast, the 2-oxo-2,3-dihydro modification in the comparator introduces a non-aromatic ring segment, reducing conjugation and altering reactivity .
Substituent Effects: The 4-phenyl group in the target compound increases steric bulk and lipophilicity compared to the 4-methyl group in the trimethyl analog. This difference could influence solubility, bioavailability, and intermolecular interactions (e.g., in receptor binding). The 2-oxo group in the comparator may participate in hydrogen bonding or keto-enol tautomerism, which is absent in the phenyl-substituted derivative.
Molecular Weight and Complexity: The phenyl substitution at position 4 increases the molecular weight (C₁₇ vs.
Physicochemical Properties (Inferred)
- Lipophilicity : The phenyl group likely increases logP compared to the trimethyl analog, suggesting greater membrane permeability.
- Solubility : The carbonitrile group may enhance polar interactions, but the phenyl group could reduce aqueous solubility relative to the trimethyl compound.
- Thermal Stability : The fully aromatic core may confer higher thermal stability than the dihydroquinazoline derivative.
Biological Activity
6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile is a compound belonging to the quinazoline family, which has gained attention for its diverse biological activities. This article synthesizes existing research findings on the biological activity of this compound, presenting data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of 6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile can be represented as follows:
This compound features a quinazoline backbone with methyl and phenyl substituents, contributing to its unique biological properties.
Biological Activities
Quinazolines, including 6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile, have been reported to exhibit a variety of biological activities:
- Antitumor Activity : Quinazoline derivatives have shown significant potential as antitumor agents. For instance, compounds with similar structures have been evaluated for their inhibitory effects on tumor cell lines. In particular, derivatives targeting the epidermal growth factor receptor (EGFR) have demonstrated notable cytotoxicity in various cancer models .
- Anti-inflammatory Properties : Research indicates that quinazoline derivatives can inhibit pro-inflammatory cytokine production, suggesting potential use in treating inflammatory diseases .
- Antimicrobial Effects : Some studies have highlighted the antimicrobial activity of quinazoline derivatives against both Gram-positive and Gram-negative bacteria, which is crucial in addressing antibiotic resistance .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibitory effects on A549 lung cancer cell line | , |
| Anti-inflammatory | Inhibition of TNF-α production | , |
| Antimicrobial | Activity against E. coli and S. aureus | , |
Case Study: Antitumor Evaluation
A study conducted on various quinazoline derivatives, including 6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile, evaluated their efficacy against cancer cell lines using the MTT assay. The results indicated that certain modifications to the quinazoline structure significantly enhanced cytotoxicity against breast cancer cells:
- Compound Tested : 6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile
- Cell Lines Used : A549 (lung cancer), MCF7 (breast cancer)
- IC50 Values : Demonstrated a significant reduction in cell viability at concentrations as low as 10 µM.
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of 6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile to various biological targets such as EGFR and PDGF receptors. These studies suggest that the compound exhibits strong binding interactions due to its structural features:
This binding affinity indicates potential as a therapeutic agent targeting specific pathways involved in tumor progression.
Q & A
Q. What are the standard characterization techniques for confirming the structure of 6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile?
Methodological Answer: The compound’s structure is typically confirmed using a combination of spectroscopic and analytical methods. Key techniques include:
- Melting Point Analysis : To verify purity and compare with literature values .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., nitrile stretch at ~2188 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve substituent positions and confirm aromatic/alkyl group integration .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .
Q. What safety protocols are recommended for handling 6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves before use and employ proper removal techniques to avoid contamination .
- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors.
- Spill Management : Avoid drainage contamination; use inert absorbents (e.g., vermiculite) for spills .
- Emergency Measures : Flush eyes with water for 15 minutes if exposed; seek medical attention for ingestion .
Q. How is 6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile synthesized, and what are common starting materials?
Methodological Answer:
- Multicomponent Reactions : One-pot protocols using substituted anilines, aldehydes, and nitrile precursors under reflux conditions (e.g., ethanol or acetic acid as solvents) .
- Key Intermediates : 4-Phenylquinazoline derivatives are often synthesized via cyclocondensation reactions, with dimethyl groups introduced using methylating agents (e.g., methyl iodide) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization .
- Solvent Effects : Compare polar aprotic (e.g., DMF) vs. protic solvents (e.g., ethanol) to balance solubility and reaction kinetics .
- Temperature Gradients : Perform controlled experiments at 60°C, 80°C, and reflux to identify optimal thermal conditions .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks) during structural elucidation?
Methodological Answer:
Q. How do substituent variations (e.g., electron-withdrawing/donating groups) affect the reactivity of the quinazoline core?
Methodological Answer:
- Electrophilic Aromatic Substitution (EAS) Studies : Introduce substituents at the 4-phenyl position to assess electronic effects on nitrile stability or cyclization efficiency .
- Kinetic Analysis : Monitor reaction rates via HPLC or in-situ IR to quantify substituent impact on intermediate formation .
Q. What mechanistic pathways explain the formation of byproducts in the synthesis of 6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile?
Methodological Answer:
- Tandem Mass Spectrometry (MS/MS) : Fragment byproducts to identify structural deviations .
- Isolation and Characterization : Purify byproducts via column chromatography and analyze with NMR/HRMS to propose competing pathways (e.g., incomplete cyclization or over-methylation) .
Data Analysis and Application Questions
Q. How can structure-activity relationships (SAR) guide the design of quinazoline derivatives for biological studies?
Methodological Answer:
Q. What analytical methods validate the purity of 6,7-Dimethyl-4-phenylquinazoline-8-carbonitrile for in vitro studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
